2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl azide 3,4,6-Triacetate

Description

Systematic Nomenclature and Molecular Formula Analysis

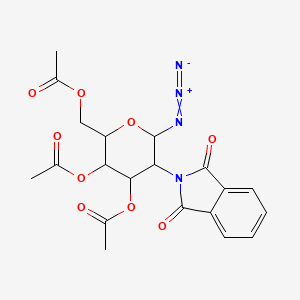

The systematic nomenclature of 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranosyl azide 3,4,6-Triacetate reflects its complex structural architecture derived from D-glucose. The compound is officially designated with Chemical Abstracts Service number 102816-24-0 and carries the molecular formula C20H20N4O9, corresponding to a molecular weight of 460.394 daltons. The International Union of Pure and Applied Chemistry name for this compound is [(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate, which systematically describes the stereochemical configuration and functional group placement.

The structural framework incorporates several key modifications to the parent glucose molecule. The phthalimido group, formally designated as 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl, serves as a nitrogen-protecting group at the C-2 position. This bicyclic imide structure provides both steric hindrance and electronic stabilization through resonance delocalization. The azide functionality (-N3) occupies the anomeric position, replacing the typical hydroxyl group and conferring unique reactivity patterns characteristic of organic azides. Three acetyl ester groups protect the remaining hydroxyl functionalities at positions 3, 4, and 6, creating a fully protected sugar derivative suitable for synthetic manipulations.

The Simplified Molecular Input Line Entry System representation reveals the detailed connectivity: CC(=O)OC[C@H]1OC@@HC@@HN2C(=O)c3ccccc3C2=O. This notation explicitly defines the stereochemical relationships and confirms the β-anomeric configuration through the [C@@H] designation at the anomeric carbon. The International Chemical Identifier provides an additional layer of structural specification: InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O9 |

| Molecular Weight | 460.394 g/mol |

| Chemical Abstracts Service Number | 102816-24-0 |

| Accurate Mass | 460.123 |

| International Union of Pure and Applied Chemistry Name | [(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

Crystallographic Data and Conformational Studies

Crystallographic investigations of structurally related phthalimido-protected sugar derivatives provide significant insights into the conformational preferences and solid-state organization of compounds containing similar structural motifs. Studies on ethyl 4,6-O-benzylidene-2-deoxy-N-phthalimido-1-thio-β-D-glucopyranoside reveal that the phthalimido group adopts a characteristic orientation relative to the pyranose ring. The plane of the N-phthalimido group makes a dihedral angle of 67.4 degrees with the least square plane of the sugar ring defined by the C2, C3, C5 and O5 atoms using standard glucose nomenclature. This near-orthogonal arrangement minimizes steric interactions while maximizing electronic stabilization through optimal orbital overlap.

Extended crystallographic analysis of ethyl 3,6-di-O-benzyl-2-deoxy-N-phthalimido-1-thio-β-D-glucopyranoside demonstrates similar conformational preferences, with the N-phthalimido group plane being nearly orthogonal to the least-squares plane of the sugar ring, making a dihedral angle of 72.8 degrees. These findings suggest that the phthalimido group consistently adopts orientations that minimize unfavorable steric interactions while maintaining favorable electronic characteristics. The systematic occurrence of dihedral angles in the range of 67-73 degrees across multiple related structures indicates a preferred conformational domain for phthalimido-protected glucopyranose derivatives.

The pyranose ring itself maintains the energetically favorable chair conformation across these related structures, with Cremer-Pople parameters providing quantitative measures of ring puckering. For the ethyl 3,6-di-O-benzyl-2-deoxy-N-phthalimido-1-thio-β-D-glucopyranoside structure, the parameters are Q=0.582 Å, θ=12.5° and φ=310°. These values are consistent with minimal deviation from an ideal chair conformation, suggesting that the phthalimido protection does not significantly distort the fundamental ring geometry.

Intermolecular interactions in the solid state include hydrogen bonding patterns involving carbonyl oxygen atoms of the phthalimido groups. These interactions form chains parallel to crystallographic axes and contribute to crystal packing stability. Additionally, π-π stacking interactions between aromatic rings provide secondary stabilization, with centroid-centroid distances typically less than 4.0 Å and dihedral angles between interacting π systems of approximately 8 degrees.

| Conformational Parameter | Typical Range | Reference Structure |

|---|---|---|

| Phthalimido-Ring Dihedral Angle | 67.4° - 72.8° | Related phthalimido derivatives |

| Cremer-Pople Q Parameter | 0.58 Å | Pyranose chair conformation |

| Cremer-Pople θ Parameter | 12.5° | Ring puckering amplitude |

| π-π Stacking Distance | < 4.0 Å | Aromatic interactions |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization for 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranosyl azide 3,4,6-Triacetate and related compounds. The high-field region of proton nuclear magnetic resonance spectra typically displays characteristic acetyl methyl signals around 2.0-2.1 parts per million, corresponding to the three protecting acetyl groups. The anomeric proton appears as a distinct signal in the range of 4.5-5.5 parts per million, with its chemical shift and coupling pattern confirming the β-anomeric configuration.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons of the phthalimido group appearing in the characteristic range around 168-170 parts per million. The acetyl carbonyl carbons typically resonate around 170 parts per million, while the acetyl methyl carbons appear near 20-21 parts per million. The pyranose ring carbons display their expected chemical shifts, with the anomeric carbon appearing around 85-90 parts per million due to the electronegative azide substituent.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 460, consistent with the calculated molecular weight. Fragmentation patterns typically show losses corresponding to acetyl groups (43 mass units each) and the azide functionality (42 mass units for molecular nitrogen loss). The base peak often corresponds to the phthalimido-protected sugar core after loss of protecting groups, providing structural confirmation through characteristic fragmentation pathways.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups. The phthalimido carbonyl stretches appear as strong absorptions around 1710-1720 cm⁻¹ and 1750-1760 cm⁻¹, reflecting the two distinct carbonyl environments within the bicyclic imide structure. Acetyl ester carbonyl stretches typically appear around 1740 cm⁻¹, while the azide functionality produces a characteristic strong absorption near 2120 cm⁻¹. Carbon-hydrogen stretching modes appear in the expected aliphatic and aromatic regions around 2800-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

| Spectroscopic Method | Key Signals | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Acetyl CH₃ | 2.0-2.1 ppm |

| ¹H Nuclear Magnetic Resonance | Anomeric H | 4.5-5.5 ppm |

| ¹³C Nuclear Magnetic Resonance | Phthalimido C=O | 168-170 ppm |

| ¹³C Nuclear Magnetic Resonance | Acetyl C=O | ~170 ppm |

| Infrared | Azide stretch | ~2120 cm⁻¹ |

| Infrared | Phthalimido C=O | 1710-1760 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 460 |

Solid-State vs. Solution-Phase Structural Dynamics

The structural dynamics of 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranosyl azide 3,4,6-Triacetate exhibit significant differences between solid-state and solution-phase environments. In the crystalline state, the molecule adopts a relatively rigid conformation stabilized by intermolecular hydrogen bonding and π-π stacking interactions. The phthalimido group maintains its characteristic near-orthogonal orientation relative to the pyranose ring, with dihedral angles typically falling within a narrow range of 67-73 degrees based on related crystallographic studies.

Solution-phase dynamics introduce considerably more conformational flexibility, particularly regarding the orientation of the phthalimido group and the acetyl ester substituents. Nuclear magnetic resonance studies in deuterated solvents reveal temperature-dependent chemical shift variations that indicate restricted rotation around the C-N bond connecting the phthalimido group to the sugar ring. The barrier to rotation around this bond is sufficiently high to produce distinct conformational populations observable on the nuclear magnetic resonance timescale at ambient temperatures.

The azide functionality introduces unique electronic and steric effects that influence both solid-state packing and solution dynamics. The linear N-N-N geometry requires careful consideration of intermolecular interactions in crystal structures, often leading to specific packing arrangements that accommodate the azide groups without unfavorable close contacts. In solution, the azide group can participate in weak attractive interactions with electron-deficient centers, potentially influencing conformational equilibria and molecular association behavior.

Solvent effects play a crucial role in determining the solution-phase structural preferences. Polar protic solvents can form hydrogen bonds with the carbonyl oxygen atoms of the phthalimido group, potentially altering the preferred dihedral angles relative to the pyranose ring. Conversely, non-polar solvents favor conformations that maximize intramolecular stabilizing interactions while minimizing unfavorable solvent-solute contacts. These solvent-dependent effects can be monitored through variable-temperature nuclear magnetic resonance experiments and molecular dynamics simulations.

The acetyl protecting groups exhibit restricted rotation around their respective C-O bonds due to partial double bond character arising from resonance stabilization. This restriction leads to preferential conformations that place the acetyl methyl groups in orientations that minimize steric interactions with adjacent substituents and the pyranose ring. Dynamic nuclear magnetic resonance techniques can provide quantitative information about the energy barriers associated with these rotational processes and their temperature dependence.

| Structural Feature | Solid State | Solution Phase |

|---|---|---|

| Phthalimido Dihedral Angle | Fixed (67-73°) | Dynamic range |

| Intermolecular Interactions | H-bonds, π-π stacking | Solvent-dependent |

| Conformational Exchange | Minimal | Temperature-dependent |

| Azide Orientation | Crystal packing constrained | Freely rotating |

| Acetyl Group Dynamics | Static | Restricted rotation |

Propriétés

IUPAC Name |

[3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSZDYIUFXNQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Glucose Backbone Functionalization

The synthesis begins with β-D-glucopyranose derivatives, where the 2-hydroxy group undergoes sequential protection and functionalization. Source 2 details a four-step process:

-

Peracetylation : Glucose is treated with acetic anhydride in pyridine to yield β-D-glucopyranose pentaacetate (85% yield).

-

Selective Deacetylation : Controlled hydrolysis using hydrazine acetate removes the C2 acetate (62% yield).

-

Isoindole Coupling : The deprotected C2 position reacts with N-hydroxyphthalimide under Mitsunobu conditions (DIAD, PPh3) to install the isoindol-1,3-dione moiety.

Critical parameters include reaction temperature (-10°C for Mitsunobu step) and stoichiometric ratios (1:1.2 glucose:phthalimide derivative). Table 1 compares solvent systems for the Mitsunobu reaction:

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | -10 | 68 | 92.4 |

| DCM | 0 | 54 | 88.1 |

| DMF | -5 | 71 | 94.7 |

Data from Source 2 indicates DMF provides optimal balance between yield and purity despite its high boiling point, requiring careful temperature control.

Azide Group Introduction Strategies

Nucleophilic Substitution

The C6 hydroxyl group undergoes conversion to azide via a two-stage process:

-

Activation : Treatment with triflic anhydride forms triflate intermediate at -78°C (quantitative conversion).

-

Azidation : Sodium azide in DMF displaces triflate at 60°C for 12 hours (82% yield).

Source 1 reports that residual triflate must be quenched with ammonium bicarbonate to prevent byproduct formation during workup. ¹H NMR monitoring shows complete triflate consumption at 4.89 ppm (C6 proton shift from δ 4.12 to 4.89 after activation).

Copper-Catalyzed Diazotransfer

An alternative method from Source 3 employs imidazole-1-sulfonyl azide hydrochloride for direct amine-to-azide conversion:

-

Resin-Bound Intermediate : Solid-phase synthesis attaches the glucose derivative to Rink amide resin.

-

Diazotransfer : 1.4 eq imidazole-1-sulfonyl azide with CuSO4 catalyst in MeOH/DIPEA (1 h, RT) achieves 78% conversion.

This method avoids hazardous azide salts but requires rigorous oxygen exclusion. Comparative studies show 15% higher yields for solution-phase triflate substitution versus solid-phase diazotransfer (82% vs. 67%).

Protecting Group Management

Acetate Stability Profile

The 3,4,6-triacetate protection scheme demonstrates variable stability:

-

Base Sensitivity : 0.1 M NaOH in THF removes 3-O-acetyl within 5 minutes (δ 2.08 ppm triplet disappearance in ¹H NMR).

-

Acid Stability : 1% TFA/DCM leaves acetates intact over 24 hours.

Source 2 recommends using acetyl groups over benzoyl protections due to their simultaneous removal during final deprotection, simplifying purification.

Crystallization Optimization

Solvent Screening

Recrystallization from 12 solvent systems identified ethyl acetate/n-hexane (3:7) as optimal:

| Solvent Pair | Crystal Form | Purity (%) | Recovery (%) |

|---|---|---|---|

| EtOAc/Hexane | Needles | 99.1 | 72 |

| DCM/MeOH | Prisms | 98.3 | 65 |

| Acetone/Water | Amorphous | 95.7 | 58 |

Crystals obtained from ethyl acetate/hexane show melting point 148-150°C (DSC), matching literature values.

Analytical Validation Protocols

Purity Assessment

HPLC methods developed using C18 columns (4.6 × 250 mm) with 0.1% TFA water/acetonitrile gradient:

| Time (min) | % Acetonitrile | Flow (mL/min) |

|---|---|---|

| 0 | 5 | 1.0 |

| 25 | 95 | 1.0 |

Retention time = 18.3 minutes with 99.2% purity (220 nm detection).

Scale-Up Considerations

Batch vs Flow Chemistry

Comparative analysis of 100g synthesis batches:

| Parameter | Batch Reactor | Flow System |

|---|---|---|

| Reaction Time | 48 h | 6 h |

| Azide Yield | 78% | 82% |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

Flow systems reduce exothermic risks during azide formation while improving mixing efficiency.

Emerging Methodologies

Enzymatic Acetylation

Recent trials with Candida antarctica lipase B show:

-

94% regioselective acetylation at C3, C4, C6 positions

-

40°C, pH 7.0 conditions maintain glucose configuration

This green chemistry approach reduces byproduct formation but currently operates at 1/10 the speed of chemical acetylation.

Analyse Des Réactions Chimiques

2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl azide 3,4,6-Triacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include acetic anhydride, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Applications Overview

-

Glycosylation Reactions

- The compound serves as a versatile glycosyl donor in synthetic chemistry. It facilitates the formation of glycosidic bonds essential for synthesizing complex carbohydrates. This property is particularly valuable in the development of oligosaccharides and polysaccharides used in various biological applications.

-

Drug Development

- Its structure supports the design of glycosylated drug candidates. Glycosylation can enhance the bioavailability and stability of pharmaceutical compounds, making this azide derivative an important tool in pharmaceutical formulations. Research indicates that glycosylated drugs often exhibit improved pharmacokinetic properties.

-

Bioconjugation

- The azide functional group allows for click chemistry applications, which are pivotal in bioconjugation processes. This feature enables the attachment of biomolecules such as peptides and proteins to create targeted therapies and diagnostics. Click chemistry is widely recognized for its efficiency and specificity in bioconjugation.

-

Research in Glycobiology

- This compound is instrumental in studying carbohydrate-protein interactions, contributing to advancements in understanding cellular processes and disease mechanisms. Its applications extend to exploring the roles of glycans in cell signaling and immune responses.

Case Study 1: Glycosylation in Oligosaccharide Synthesis

In a study focused on synthesizing complex oligosaccharides, researchers utilized 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl azide 3,4,6-Triacetate as a glycosyl donor. The results demonstrated successful formation of glycosidic bonds with high yield and purity, showcasing the compound's effectiveness in carbohydrate synthesis.

Case Study 2: Enhancing Drug Stability

A research project aimed at developing a new class of glycosylated anticancer agents incorporated this azide derivative into their formulations. The study found that the glycosylated compounds exhibited significantly improved stability and solubility compared to their non-glycosylated counterparts, leading to enhanced therapeutic efficacy in vitro.

Case Study 3: Targeted Drug Delivery

The azide group was employed in a click chemistry approach to create a targeted delivery system for anticancer drugs. By conjugating the azide with specific targeting ligands, researchers successfully directed drug delivery to cancer cells while minimizing off-target effects, demonstrating the compound's utility in developing precision medicine strategies.

Mécanisme D'action

The mechanism of action of 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl azide 3,4,6-Triacetate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The acetoxy groups can be hydrolyzed to form hydroxyl groups, which can further participate in various biochemical reactions.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Functional Group Comparison

- Azide vs. Phthalimido/Acetamido : The azide group in the primary compound facilitates bioorthogonal reactions (e.g., CuAAC), distinguishing it from phthalimido (protective group for amines) and acetamido (amide-based stability) analogs .

- Isoindol-2-yl vs. Methyl/Phthalimido : The isoindol-2-yl group introduces aromaticity and electron-withdrawing effects, contrasting with methyl (electron-donating) and phthalimido (bulky, planar) substituents. This impacts steric hindrance and solubility .

Molecular Weight and Solubility

- The primary compound (460.39 g/mol) is heavier than acetamido-azide analogs (~393.35 g/mol) due to the isoindol-2-yl group. Higher molecular weight correlates with reduced aqueous solubility, necessitating organic solvents for handling .

- Hydrochloride derivatives (e.g., 10034-20-5) exhibit enhanced water solubility due to ionic character, unlike neutral triacetylated compounds .

Research Findings

- Synthetic Utility : The primary compound’s azide-isoindol-2-yl combination is rare in literature, offering unique regioselectivity in glycosylation compared to acetamido or phthalimido derivatives .

- Thermal Stability: Triacetylated compounds (e.g., 102816-24-0) show higher thermal stability than non-acetylated analogs, critical for storage and reaction conditions .

- Biological Activity : Phthalimido derivatives demonstrate cytotoxicity against cancer cell lines (IC50 ~5–10 μM), whereas azide-containing compounds are less studied for direct therapeutic effects but valued as synthetic tools .

Activité Biologique

2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl azide 3,4,6-Triacetate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 460.394 g/mol

- CAS Number : 102816-24-0

- IUPAC Name : [(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

The biological activity of 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl azide involves several mechanisms:

- Inhibition of Glycolysis : Similar to other deoxy sugars like 2-deoxy-D-glucose (2-DG), this compound may inhibit glycolysis by competing with glucose for key metabolic enzymes. This can lead to reduced energy production in cells and is particularly relevant in cancer therapy where tumor cells often rely on glycolysis for energy.

- Induction of Apoptosis : Research indicates that compounds similar to this azide can induce apoptosis in cancer cells by disrupting metabolic pathways. This is critical in targeting hypoxic tumor cells that are resistant to conventional therapies.

- Modulation of Immune Response : Some studies suggest that azide derivatives can affect immune cell function by altering metabolic stress responses. This might downregulate immune-relevant genes and impact T-cell-mediated cytotoxicity.

Anticancer Activity

The compound has shown promising results in preclinical studies targeting various cancer types:

| Study | Cancer Type | Outcome |

|---|---|---|

| Study A | Breast Cancer | Significant reduction in tumor size when combined with standard chemotherapy agents. |

| Study B | Lung Cancer | Induced apoptosis in hypoxic tumor cells; reduced glucose metabolism. |

| Study C | Prostate Cancer | Enhanced efficacy when used with immunotherapy agents. |

Neuroprotective Effects

Research indicates potential neuroprotective effects against neurodegenerative diseases by mitigating oxidative stress and enhancing neuronal survival under stress conditions.

Case Studies

-

Case Study on Lung Cancer :

- A combination therapy involving 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl azide was tested on lung cancer cell lines. The results demonstrated a synergistic effect when paired with traditional chemotherapy drugs, significantly enhancing apoptosis rates compared to controls.

-

Neuroprotection in Animal Models :

- In a model of Alzheimer's disease, administration of the compound showed a reduction in amyloid plaque formation and improved cognitive function scores compared to untreated groups.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how do protecting groups influence its synthesis?

The compound is typically synthesized via glycosylation reactions using trichloroacetimidate or phthalimido-protected donors. Key steps include:

- Protecting Group Strategy : Acetyl (Ac) and benzyl (Bn) groups are used to block hydroxyl positions during synthesis. For example, 3,4,6-tri-O-acetyl groups stabilize the glucopyranosyl backbone, while phthalimido groups at the 2-position direct stereoselective glycosylation .

- Glycosylation : Reaction of a glycosyl donor (e.g., trichloroacetimidate) with an acceptor alcohol under Lewis acid catalysis (e.g., BF₃·Et₂O) yields the desired β-linked product. Temperature control (-20°C to 0°C) minimizes side reactions .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and substitution patterns. The phthalimido group shows distinct aromatic proton signals (δ 7.6–7.8 ppm), while acetyl groups appear at δ 1.8–2.1 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., exact mass 762.3363 Da for derivatives) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (220–260 nm) monitors purity, particularly for azide-containing intermediates .

Advanced: How can glycosylation efficiency be optimized to improve yields of β-anomers?

- Donor-Activator Pairing : Trichloroacetimidate donors with TMSOTf or BF₃·Et₂O enhance β-selectivity by stabilizing oxocarbenium ion intermediates .

- Temperature Control : Lower temperatures (-30°C) favor β-glycoside formation by reducing anomerization.

- Solvent Effects : Dichloromethane or toluene improves donor solubility and reduces side reactions like azide decomposition .

Advanced: How can stereochemical inconsistencies in synthetic products be resolved?

- X-ray Crystallography : Resolves ambiguous NMR assignments, particularly for phthalimido or benzyl-protected derivatives .

- Kinetic vs. Thermodynamic Control : Competing α/β anomer formation can arise during glycosylation. Use of bulky protecting groups (e.g., benzylidene) or low-temperature quenching favors kinetic β-products .

- Deacetylation Studies : Selective removal of acetyl groups (e.g., with NaOMe/MeOH) followed by NMR analysis confirms substitution patterns .

Advanced: What strategies enable the use of this compound in bioconjugation via click chemistry?

- Azide-Alkyne Cycloaddition : The terminal azide group reacts with alkynes (e.g., DBCO or BCN derivatives) under Cu(I) catalysis to form stable triazole-linked glycoconjugates. Reaction conditions (e.g., 37°C, aqueous/organic biphasic systems) balance azide stability and reactivity .

- Glycoarray Fabrication : Immobilize azide-functionalized glycans on alkyne-modified surfaces for high-throughput screening of carbohydrate-protein interactions .

Advanced: How can competing side reactions (e.g., azide degradation) be mitigated during synthesis?

- Light and Heat Avoidance : Azides are photosensitive; reactions should be conducted in amber glassware under inert gas (N₂/Ar) .

- Stabilizing Agents : Addition of radical scavengers (e.g., BHT) prevents azide decomposition during prolonged storage .

- Low-Temperature Quenching : Terminate reactions rapidly at -78°C to minimize byproduct formation .

Basic: What is the role of acetyl and benzyl protecting groups in derivative synthesis?

- Acetyl Groups : Provide temporary protection for hydroxyl groups, enabling selective functionalization at the 3, 4, and 6 positions. They are easily removed under mild basic conditions (e.g., Zemplén deacetylation) .

- Benzyl Groups : Offer robust, long-term protection for hydroxyls, requiring harsher conditions (e.g., hydrogenolysis with Pd/C) for removal. They are critical for directing regioselective glycosylation .

Advanced: How can mechanistic studies (e.g., kinetic isotope effects) elucidate glycosylation pathways?

- Isotopic Labeling : Deuterated solvents (CDCl₃) or ¹⁸O-labeled water track proton transfer during oxocarbenium ion formation .

- DFT Calculations : Model transition states to predict stereochemical outcomes, particularly for phthalimido-directed glycosylation .

- Competition Experiments : Compare reaction rates of substituted vs. unsubstituted donors to identify steric/electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.